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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthetic pathway of

tilivalline, an enterotoxin produced by the gut bacterium Klebsiella oxytoca. Tilivalline and its

precursor, tilimycin, are implicated in the pathogenesis of antibiotic-associated hemorrhagic

colitis (AAHC). A thorough understanding of this pathway is critical for developing diagnostic

tools and therapeutic interventions.

The Tilivalline Biosynthetic Gene Cluster
The genetic architecture for tilivalline synthesis is located on a pathogenicity island within the

K. oxytoca genome.[1][2] The genes are organized into two divergently transcribed operons:

the aroX-operon and the nonribosomal peptide synthetase (NRPS)-operon.[1][3][4]

aroX-Operon: This cluster contains genes responsible for synthesizing the precursor 3-

hydroxyanthranilic acid (3HAA). It includes aroX, dhbX, icmX, adsX, and hmoX.

NRPS-Operon: This operon encodes the core nonribosomal peptide synthetase machinery

required for assembling the pyrrolobenzodiazepine (PBD) scaffold. It consists of the genes

npsA, thdA, and npsB.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b046830?utm_src=pdf-interest
https://www.benchchem.com/product/b046830?utm_src=pdf-body
https://www.benchchem.com/product/b046830?utm_src=pdf-body
https://www.benchchem.com/product/b046830?utm_src=pdf-body
https://www.benchchem.com/product/b046830?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/msphere.00780-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC7354218/
https://journals.asm.org/doi/10.1128/msphere.00780-24
https://pmc.ncbi.nlm.nih.gov/articles/PMC5698749/
https://pubmed.ncbi.nlm.nih.gov/39688404/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tilivalline Biosynthetic Gene Cluster

aroX-Operon

NRPS-Operon

Intergenic
Regulatory Region

npsA

 aroX promoter

 npsA promoter

aroX

dhbX

icmX

adsX

hmoX

thdA

npsB

Click to download full resolution via product page

Genetic organization of the tilivalline biosynthetic operons.
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The Biosynthetic Pathway
The synthesis of tilivalline is a multi-step process involving both enzymatic and non-enzymatic

reactions. It begins with the formation of a key precursor from the central metabolism, followed

by NRPS-mediated assembly, and concludes with a spontaneous chemical modification.

The pathway initiates from chorismate, a key intermediate in the shikimate pathway.

Chorismate to ADIC: The enzymes AroX (2-keto-3-deoxy-d-arabino-heptolosonate

phosphate synthase) and AroB (3-dehydroquinate synthase) are essential for producing the

chorismate precursor. Chorismate is then converted to 2-amino-2-deoxychorismate (ADIC)

by the synthase AdsX.

ADIC to DHAA: The isochorismatase IcmX converts ADIC to trans-2,3-dihydro-3-

hydroxyanthranilic acid (DHAA).

DHAA to 3HAA: Finally, the dehydrogenase DhbX catalyzes the oxidation of DHAA to yield 3-

hydroxyanthranilic acid (3HAA), the first key building block for the PBD core.

The core of the molecule is assembled by a bimodular NRPS system composed of three

proteins: NpsA, ThdA, and NpsB.

Substrate Activation: The stand-alone adenylation (A) domain protein, NpsA, selects and

activates 3HAA. Concurrently, the NpsB protein's A-domain activates L-proline.

Thiolation: The activated amino acids are transferred to thiolation (T) domains (also known

as peptidyl carrier proteins). 3HAA is loaded onto the stand-alone T-domain protein ThdA,

while L-proline is loaded onto the T-domain within NpsB.

Condensation: The condensation (C) domain of NpsB catalyzes the formation of an amide

bond between the NpsA/ThdA-bound 3HAA and the NpsB-bound L-proline.

Reductive Release and Cyclization: The C-terminal reductase (Re) domain of NpsB

reductively releases the dipeptide, yielding L-N-(3-hydroxyanthraniloyl)prolinal. This

intermediate is unstable and spontaneously cyclizes to form tilimycin, a mixture of

diastereomeric aminals in equilibrium with an imine species.
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The final step in the pathway does not require an enzyme.

Indole Production: The bacterial tryptophanase, encoded by the tnaA gene, cleaves L-

tryptophan to produce indole, pyruvate, and ammonium.

Spontaneous Reaction: The highly reactive imine intermediate of tilimycin undergoes a

spontaneous Friedel-Crafts-like alkylation reaction with indole. This nucleophilic attack by

indole forms the final product, tilivalline.
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The complete biosynthetic pathway of tilivalline.
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Regulation of Biosynthesis
The production of tilivalline is tightly regulated at the transcriptional level by several global

regulators, which respond to environmental and nutritional cues.

Positive Regulation by Lrp: The Leucine-responsive Regulatory Protein (Lrp) is a key

transcriptional activator. Lrp directly binds to the intergenic region between the aroX and

npsA genes, activating the transcription of both operons. This activation is dependent on the

presence of leucine.

Positive Regulation by CRP: The cAMP Receptor Protein (CRP) also positively regulates the

expression of the biosynthetic genes. This regulation is enhanced by the presence of

lactose.

Negative Regulation by OmpR: The response regulator OmpR, part of the EnvZ/OmpR two-

component system that senses environmental osmolarity, acts as a repressor. In an ompR

deletion mutant, the transcription of aroX and npsA is significantly increased.

Indole-mediated Repression: While indole is a necessary substrate for the final step, high

concentrations of exogenous indole repress the transcription of npsA and npsB, thereby

reducing the production of the tilimycin precursor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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